
N~2~-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2-thiophenecarboxamide, also known as Etofenamate, is a non-steroidal anti-inflammatory drug (NSAID) that is used to relieve pain and inflammation. This compound belongs to the class of fenamates and has been widely studied for its pharmacological properties.
Mecanismo De Acción
N~2~-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2-thiophenecarboxamide works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are lipid mediators that are produced in response to inflammation and injury. They cause pain, fever, and inflammation by sensitizing nociceptors, increasing vascular permeability, and inducing vasodilation. By inhibiting the synthesis of prostaglandins, this compound reduces pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of cytokines, which are responsible for causing inflammation. This compound has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which regulates the expression of genes involved in inflammation and immune response. In addition, this compound has been shown to increase the activity of natural killer (NK) cells, which are responsible for killing cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2-thiophenecarboxamide has several advantages for lab experiments. It is readily available and can be synthesized using well-established methods. This compound is also relatively stable and can be stored for extended periods of time. However, this compound has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain experiments. In addition, this compound can be toxic to some cell types at high concentrations, which can limit its use in cell-based assays.
Direcciones Futuras
There are several future directions for research on N~2~-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2-thiophenecarboxamide. One area of research is the development of new formulations of this compound that improve its solubility and bioavailability. Another area of research is the identification of new targets for this compound, which could expand its therapeutic applications. Finally, there is a need for further research on the anti-cancer properties of this compound, including its potential use in combination with other anti-cancer drugs.
Métodos De Síntesis
N~2~-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2-thiophenecarboxamide can be synthesized by reacting 2-thiophenecarboxylic acid with 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline in the presence of thionyl chloride. The resulting product is then reacted with ethylamine to obtain this compound. This synthesis method has been well established and has been used in various studies to obtain this compound.
Aplicaciones Científicas De Investigación
N~2~-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2-thiophenecarboxamide has been widely studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the synthesis of prostaglandins, which are responsible for causing pain and inflammation. This compound has also been shown to have a local anesthetic effect, which further contributes to its pain-relieving properties. In addition to its anti-inflammatory and analgesic properties, this compound has been studied for its anti-tumor and anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-2-18-13-7-6-12(10-11(13)5-8-15(18)19)17-16(20)14-4-3-9-21-14/h3-4,6-7,9-10H,2,5,8H2,1H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOCDSVQOAVERD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-4-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1-phenyl-1H-pyrazole](/img/structure/B2403446.png)

![N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2403449.png)
![4,7-Dimethyl-6-(4-methylphenyl)-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2403450.png)
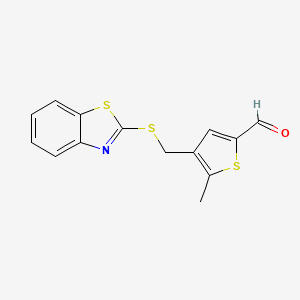
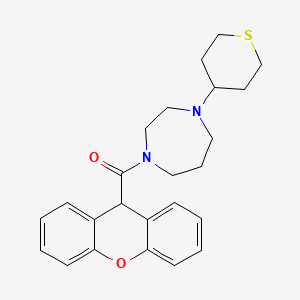
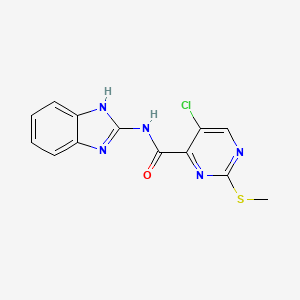
![N-(1,3-benzodioxol-5-yl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2403455.png)
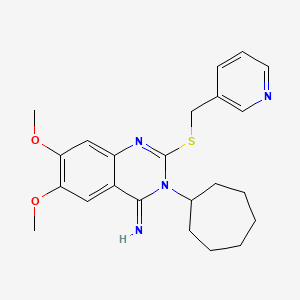
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2403458.png)
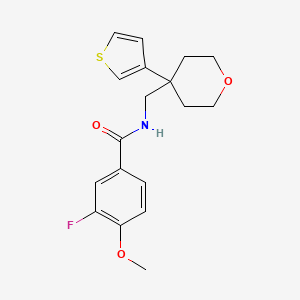
![8-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2403464.png)

![3-[[1-(4-Chlorophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine](/img/structure/B2403467.png)